molecular formula C21H20ClN5O2 B2687785 2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539815-48-0

2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2687785
CAS No.: 539815-48-0
M. Wt: 409.87
InChI Key: WVHNXOGCBIKEGJ-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of pyrimidine derivatives . Pyrimidine is a privileged scaffold and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

Synthesis Techniques : Research on [1,2,4]triazolo[1,5-a]pyrimidine derivatives includes exploring novel synthesis methods, such as multicomponent reactions that efficiently produce these compounds. For instance, the use of triethyl orthoformate and semicarbazide in the synthesis process has been documented, demonstrating the chemical versatility and the possibility of creating diverse derivatives through heterocondensation and cyclization reactions (Wamhoff, Kroth, & Strauch, 1993).

Heterocyclic Chemistry : The research also extends to the exploration of heterocyclic chemistry, where these compounds are synthesized for further investigation of their chemical behavior and potential interactions. This includes the creation of heterocondensed pyrimidines and the study of their structural properties through techniques like IR, NMR, and mass spectroscopy (Gilava, Patel, Ram, & Chauhan, 2020).

Potential Biological Activities

Antimicrobial Activity : Some studies have focused on evaluating the antimicrobial properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. These compounds have been synthesized and tested for their activity against various microbial strains, highlighting their potential as antimicrobial agents. The structural modifications and synthesis of novel compounds aim to enhance their effectiveness and specificity (El-Agrody et al., 2001).

Advancements in Heterocyclic Compound Synthesis

Innovative Synthesis Methods : Research continues to develop innovative synthesis methods for producing [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach to compound development. These methods contribute to the broader field of green chemistry by reducing reaction times and potentially lowering the environmental impact of chemical synthesis (Divate & Dhongade-Desai, 2014).

Future Directions

Pyrimidine derivatives have been designed and developed for their anticancer activity in recent years . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a future direction in this field .

Properties

IUPAC Name

2-(3-chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c1-3-29-16-10-5-4-9-15(16)18-17(19(23)28)12(2)24-21-25-20(26-27(18)21)13-7-6-8-14(22)11-13/h4-11,18H,3H2,1-2H3,(H2,23,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHNXOGCBIKEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC3=NC(=NN23)C4=CC(=CC=C4)Cl)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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